molecular formula C7H12N2S B1437527 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine CAS No. 325491-86-9

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Cat. No. B1437527
M. Wt: 156.25 g/mol
InChI Key: RLXNSYFCHGOIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a compound that contains a thiazole ring, which is a five-membered heterocyclic moiety . The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine can be represented by the InChI code: 1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3 . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine include a molecular weight of 156.25 . The compound is a liquid at room temperature .

Scientific Research Applications

  • Antifungal Activity

    • Field: Pharmaceutical Chemistry
    • Application: Thiazole derivatives have been tested for their antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
    • Method: The in vitro antifungal activities were evaluated compared with the commercial fungicide propiconazole .
    • Results: The results or outcomes were not specified in the source .
  • Antiproliferative Activity

    • Field: Medicinal Chemistry
    • Application: Certain thiazole derivatives have shown good antiproliferative activity against A549 lung carcinoma cells .
    • Method: The method of application or experimental procedures were not specified in the source .
    • Results: The compound has shown good antiproliferative activity .
  • Analgesic and Anti-inflammatory Activities

    • Field: Medicinal Chemistry
    • Application: Some thiazole derivatives showed significant analgesic and anti-inflammatory activities .
    • Method: The method of application or experimental procedures were not specified in the source .
    • Results: Among the tested compounds, one compound showed significant analgesic and anti-inflammatory activities .

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXNSYFCHGOIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.